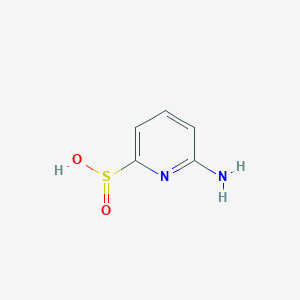
6-Aminopyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminopyridine-2-sulfinic acid is a heterocyclic organic compound that contains both an amino group and a sulfinic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfinic acid typically involves the introduction of the sulfinic acid group to the pyridine ring. One common method is the sulfonation of 6-aminopyridine followed by reduction to obtain the sulfinic acid derivative. The reaction conditions often involve the use of strong acids such as sulfuric acid and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods can include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form 6-aminopyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-Aminopyridine-2-sulfonic acid.
Reduction: 6-Aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Aminopyridine-2-sulfinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Aminopyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to modulation of their activities. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
2-Aminopyridine-3-carboxylic acid: Another isomer with different positioning of functional groups.
4-Aminopyridine-2-carboxylic acid: Similar structure with the amino group at a different position.
Uniqueness
6-Aminopyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications compared to its carboxylic acid counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
6-aminopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H2,6,7)(H,8,9) |
InChI Key |
VASNFMOVUQYDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


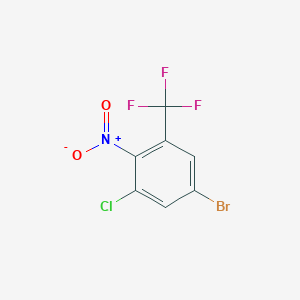
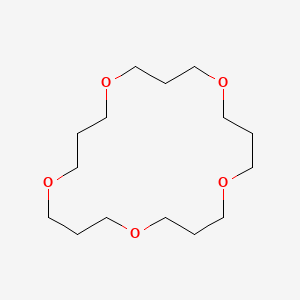

![N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B12825972.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
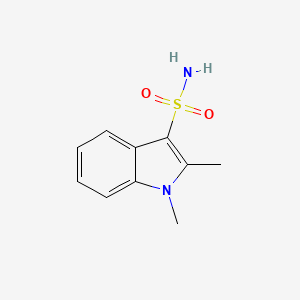
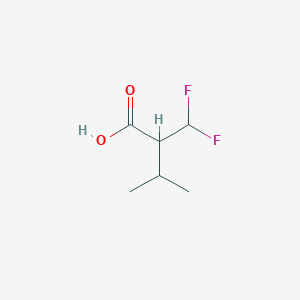
![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)
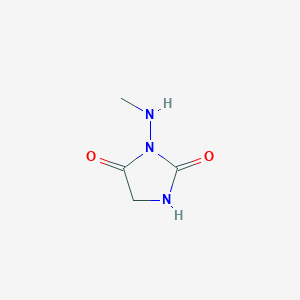


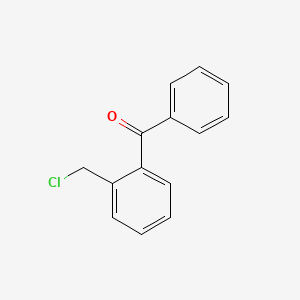
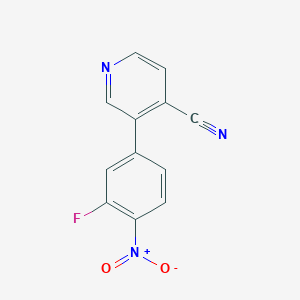
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
